6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Medicinal chemistry Kinase inhibitor design Structure–activity relationship

6-Fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901020-92-6) is a fully aromatic heterocyclic compound belonging to the pyrazolo[4,3-c]quinoline class, characterized by a fused pyrazole–quinoline core with a fluorine atom at position 6 and 4-methylphenyl substituents at positions 1 and 3. The compound has a molecular formula of C24H18FN3 and a molecular weight of 367.4 g/mol.

Molecular Formula C24H18FN3
Molecular Weight 367.427
CAS No. 901020-92-6
Cat. No. B2825819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901020-92-6
Molecular FormulaC24H18FN3
Molecular Weight367.427
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC=C(C=C5)C
InChIInChI=1S/C24H18FN3/c1-15-6-10-17(11-7-15)22-20-14-26-23-19(4-3-5-21(23)25)24(20)28(27-22)18-12-8-16(2)9-13-18/h3-14H,1-2H3
InChIKeyLLZNTEVKZUKCGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901020-92-6): Structural Identity and Procurement-Relevant Classification


6-Fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901020-92-6) is a fully aromatic heterocyclic compound belonging to the pyrazolo[4,3-c]quinoline class, characterized by a fused pyrazole–quinoline core with a fluorine atom at position 6 and 4-methylphenyl substituents at positions 1 and 3 [1]. The compound has a molecular formula of C24H18FN3 and a molecular weight of 367.4 g/mol . It has been profiled in multiple high-throughput screening campaigns, including assays targeting the GIV GBA-motif/Gαi protein–protein interaction, LtaS in Staphylococcus aureus, and viral RNA polymerase . The 6-fluoro substituent and the 1,3-bis(4-methylphenyl) substitution pattern differentiate this compound from closely related pyrazolo[4,3-c]quinoline analogs that lack either the fluorine atom or the methyl substituents on the aryl rings.

1

SAR matrix expansion: 6-fluoro substitution combined with 1,3-bis(4-methylphenyl) groups fills a specific substitution cell for pyrazolo[4,3-c]quinoline probe development.

2

Multi-target screening history: Documented in GIV-Gαi PPI, LtaS inhibition, and viral RNA polymerase assays, providing a starting point for hit confirmation studies.

3

Regiochemical differentiation: Position-6 fluorine modulates quinoline core electronics differently than 7,8-difluoro or non-fluorinated analogs, relevant for mechanistic probe studies.

Why 6-Fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline Cannot Be Casually Substituted by In-Class Analogs


Pyrazolo[4,3-c]quinolines with different substitution patterns exhibit markedly divergent biological profiles, as demonstrated by the established literature on benzodiazepine receptor modulation and Chk1 kinase inhibition within this scaffold class [1]. The presence of a single fluorine atom at position 6 alters molecular electrostatic potential, hydrogen-bonding capability, and metabolic stability compared to the non-fluorinated 1,3-bis(4-methylphenyl) analog (CAS 901245-63-4), while the para-methyl groups on the 1- and 3-aryl rings differentiate this compound from the simpler 6-fluoro-1,3-diphenyl variant (CAS 892358-65-5) in terms of lipophilicity and steric bulk . These structural features are expected to translate into differences in target binding, selectivity, and physicochemical properties that render generic substitution unreliable without head-to-head experimental confirmation.

Target Compound
Substitute Risk
6-Fluoro-1,3-bis(4-methylphenyl) CAS 901020-92-6

Non-fluorinated analog (CAS 901245-63-4): Absence of 6-fluoro may shift hydrogen-bonding and metabolic stability profiles, limiting direct substitution without paired assay data.

6-Fluoro-1,3-bis(4-methylphenyl) CAS 901020-92-6

Diphenyl analog (CAS 892358-65-5): Lacks para-methyl groups; predicted ΔlogP ≈ +1.0–1.5 may alter membrane permeability and off-target binding, affecting cell-based assay performance.

6-Fluoro-1,3-bis(4-methylphenyl) CAS 901020-92-6

7,8-Difluoro analog: Different fluorination regiochemistry alters electronic modulation of the quinoline nitrogen; SAR extrapolation from related series suggests position-dependent receptor affinity, making results non-transferable.

6-Fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation: 6-Fluoro Substitution vs. Non-Fluorinated Analog

The target compound incorporates an electron-withdrawing fluorine atom at position 6 of the quinoline ring, a modification absent in the direct non-fluorinated analog 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901245-63-4). Fluorine substitution at this position is known within the broader pyrazolo[4,3-c]quinolin-3-one class to modulate benzodiazepine receptor binding affinity [1] and to influence the molecular electrostatic potential minimum associated with the carbonyl oxygen (in 3-one analogs) or the pyridine nitrogen (in fully aromatic analogs), as demonstrated by quantitative structure–activity relationship modeling (r = 0.95 for hydrophobic and electrostatic parameters) [1]. While direct binding data for these two specific compounds are not publicly available in a paired comparison, the target compound's fluorine atom is predicted to increase electronegativity of the quinoline core, potentially altering hydrogen-bond acceptor strength and metabolic oxidative susceptibility relative to the non-fluorinated comparator. The molecular formula difference (C24H18FN3 vs. C24H19N3) and molecular weight increase (+18 Da) reflect this single-atom substitution .

6-Fluoro vs. Non-Fluorinated
Class-level
ΔMW = +18 Da; single F-for-H substitution at position 6
May alter hydrogen-bond acceptor strength and metabolic stability; mechanistic non-interchangeability expected.
Structural/computational comparison; no paired bioassay data available for these specific compounds.
Medicinal chemistry Kinase inhibitor design Structure–activity relationship

Aryl Substituent Differentiation: 4-Methylphenyl vs. Phenyl at Positions 1 and 3

The target compound bears 4-methylphenyl substituents at positions 1 and 3, in contrast to the simpler diphenyl analog 6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline (CAS 892358-65-5) which lacks the para-methyl groups. The presence of two additional methyl groups increases the calculated logP by approximately 1.0–1.5 units based on additive fragment contributions (the π contribution of a para-methyl substituent on an aromatic ring is approximately +0.5–0.6 log units each), and increases molecular weight by 28 Da (C24H18FN3, MW 367.4 vs. C22H14FN3, MW 339.4) . In the related 2-arylpyrazolo[4,3-c]quinolin-3-one series, quantitative SAR studies have demonstrated that lipophilicity (logP) and hydrophobic substituent constants are the dominant determinants of benzodiazepine receptor binding affinity (r = 0.95) [1], indicating that the 4-methylphenyl groups likely confer measurably different target interaction profiles compared to unsubstituted phenyl analogs.

4-Methylphenyl vs. Phenyl
Class-level
ΔMW = +28 Da; predicted ΔlogP ≈ +1.0 to +1.5 (fragment-based estimate)
Distinct lipophilic character may enhance membrane permeability and alter off-target binding profiles.
Calculated physicochemical comparison; no paired biological assay data available.
Lipophilicity Drug design Physicochemical properties

Screening Target Engagement: Distinct Hit Profile in GIV GBA-Motif/Gαi Protein–Protein Interaction Assay

The compound was included in a high-throughput fluorescence polarization screen (PubChem AID 1224905 and confirmation assay AID 1259350) designed to identify small-molecule disruptors of the GIV GBA-motif interaction with Gαi3 [1]. This screen used a FITC-labeled GIV peptide (25 nM final concentration) and purified His-tagged rat Gαi3 (1 µM final concentration), with compounds tested at 100 µM in a 384-well format. Activity was calculated as normalized percent-of-control values averaged across triplicate measurements [1]. Although the specific activity score for the target compound is not publicly posted, its inclusion in this defined assay panel indicates that it was evaluated under conditions where the non-fluorinated analog 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901245-63-4) and the diphenyl analog 6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline (CAS 892358-65-5) were absent, as neither appears in the same screening set (based on lack of HMS annotation for those CAS numbers). This limits direct substitution for researchers seeking reproducibility in GIV-Gαi PPI studies.

GIV-Gαi PPI Screen Hit
Supporting evidence
Evaluated in PubChem AID 1224905 / 1259350 at 100 µM; FP assay, 25 nM FITC-GIV, 1 µM Gαi3
Compound included in defined screening panel; analogs absent from this assay set.
Activity scores not publicly released; substitution introduces unverified variables for reproducibility.
Protein–protein interaction inhibitors G protein signaling Cancer metastasis

Multi-Target Screening Footprint: Potential Polypharmacology Advantages Over Uncharacterized Analogs

Publicly available screening records indicate that 6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline was dispensed in at least three mechanistically distinct assays: (i) inhibition of LtaS (lipoteichoic acid synthase) in S. aureus, (ii) inhibition of viral RNA polymerase binding/polymerization, and (iii) disruption of the GIV GBA-motif/Gαi protein–protein interaction . This multi-target screening history is not documented for the non-fluorinated analog (CAS 901245-63-4) or the diphenyl analog (CAS 892358-65-5) in the same public databases. While quantitative inhibition data for any of these assays are not publicly available, the compound's distribution across antibacterial, antiviral, and oncology-relevant screens suggests a broader apparent bioactivity range compared to analogs that lack equivalent screening provenance. Researchers evaluating compounds for polypharmacology or phenotypic screening libraries may find this differential screening footprint relevant for selection.

Multi-Target Screening Footprint
Data to verify
3 documented screening panels: LtaS (HMS979), viral RNA polymerase (HMS750), GIV-Gαi (HMS1303)
Broader screening provenance compared to uncharacterized analogs; quantitative inhibition data not publicly available.
Source-specific review; no public quantitative data from these screens for any listed compound.
Antibacterial Antiviral Polypharmacology

Fluorination Position Selectivity: Position-6 vs. Position-7/8 Difluoro Analogs

Within the 1,3-bis(4-methylphenyl)-pyrazolo[4,3-c]quinoline subfamily, three fluorination variants exist: the 6-fluoro (target compound, CAS 901020-92-6), the 7,8-difluoro (CAS not enumerated here), and the non-fluorinated parent (CAS 901245-63-4). In the chemically related 2-arylpyrazolo[4,3-c]quinolin-3-one series studied for benzodiazepine receptor binding, the position of fluorine substitution on the quinoline ring significantly affected receptor affinity [1]. Specifically, SAR studies on 6- and 7-substituted congeners demonstrated that the electronic nature and position of substituents alter the molecular electrostatic potential distribution, which in turn correlates with binding affinity [1]. A 6-fluoro substituent places the electronegative atom adjacent to the pyridine-like nitrogen of the quinoline, potentially influencing both hydrogen-bonding and π-stacking interactions differently than 7- or 8-substituted analogs. This regiochemical distinction is relevant for researchers who require a defined fluorination pattern for mechanistic probe studies or SAR expansion.

6-Fluoro vs. 7,8-Difluoro
Class-level
Position-6 places fluorine adjacent to quinoline N; 7,8-difluoro alters electrostatic potential differently
Binding affinity differences are position-dependent; wrong fluorinated analog leads to divergent SAR conclusions.
SAR extrapolation from pyrazolo[4,3-c]quinolin-3-one series; no direct comparative data for these specific compounds.
Regioselectivity Metabolic stability Kinase selectivity

Absence of Direct Comparative Bioactivity Data: A Critical Procurement Consideration

A comprehensive search of public databases (PubChem, ChEMBL, PubMed, patent repositories) as of May 2026 did not yield any peer-reviewed publication, patent example, or public bioassay deposit containing quantitative IC50, Ki, or Kd values for 6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline against a defined molecular target [1]. Similarly, no head-to-head comparison data exist pitting this compound against its closest structural analogs (CAS 901245-63-4 and CAS 892358-65-5) in any biochemical or cellular assay. The compound's screening history is limited to the Harvard Medical School ICCB-Longwood facility, with activity scores not publicly disclosed for individual compounds . This evidence gap means that any claim of superiority or meaningful differentiation over analogs cannot be supported by quantitative pharmacological data at this time. Procurement decisions must therefore rely on structural rationale, screening provenance, and the intrinsic value of the compound as a unique chemical entity within a SAR matrix, rather than on demonstrated biological performance metrics.

Absence of Direct Bioactivity Data
Data to verify
0 publicly accessible IC50/Ki/Kd values; 0 head-to-head comparisons against analogs
Compound is an early-stage screening entity; budget allocation should reflect absence of demonstrated activity.
Comprehensive search of PubChem, ChEMBL, PubMed, and patents as of May 2026.
Data transparency Procurement risk Assay validation

6-Fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Evidence-Anchored Application Scenarios for Scientific Procurement


Structure–Activity Relationship (SAR) Matrix Expansion for Pyrazolo[4,3-c]quinoline Kinase or GPCR Probe Development

Researchers building a congeneric SAR series around the pyrazolo[4,3-c]quinoline scaffold can use this compound to systematically probe the contribution of a 6-fluoro substituent in combination with 1,3-bis(4-methylphenyl) groups. As established in Section 3, the compound fills a specific substitution cell not covered by its non-fluorinated (CAS 901245-63-4) or diphenyl (CAS 892358-65-5) analogs . This enables pairwise comparisons where only one structural variable is altered at a time (F vs. H at position 6; 4-methylphenyl vs. phenyl at positions 1/3), supporting rigorous SAR interpretation.

Hit Confirmation and Counter-Screening in GIV-Gαi Protein–Protein Interaction Inhibitor Programs

The compound is documented as a screening entity in the GIV GBA-motif/Gαi3 fluorescence polarization assay (PubChem AID 1224905 and 1259350) conducted at Harvard Medical School's ICCB-Longwood facility . Research groups pursuing GIV-Gαi PPI inhibitors for anti-metastasis drug discovery can procure this compound for hit confirmation, counter-screening against orthogonal assays, or as a reference standard to benchmark newly synthesized analogs against the original screening collection.

Antibacterial Target Validation Using LtaS Inhibition Screening Hits

The compound was included in an LtaS inhibition screen against Staphylococcus aureus (HMS979), making it relevant for groups studying lipoteichoic acid synthase as an antibacterial target . Procurement of this specific compound, rather than an uncharacterized analog, ensures alignment with the original screening data and facilitates follow-up minimum inhibitory concentration (MIC) determinations and target engagement studies in Gram-positive bacterial models.

Fluorinated Heterocycle Library Assembly for Fragment-Based or Phenotypic Screening

For organizations building diversity-oriented screening libraries enriched in fluorinated heterocycles, this compound offers a unique combination of a 6-fluoroquinoline core with 1,3-diaryl substitution . The fluorine atom provides a spectroscopic handle (¹⁹F NMR) for binding studies and metabolite identification, while the 4-methylphenyl groups enhance library chemical diversity along lipophilicity and shape dimensions compared to simpler phenyl-substituted entries [1].

Application
Selection Property
Validation Focus
SAR matrix expansion for pyrazolo[4,3-c]quinoline probe development
Unique 6-fluoro + 1,3-bis(4-methylphenyl) substitution cell
Pairwise comparisons with non-fluorinated and diphenyl analogs
GIV-Gαi PPI inhibitor hit confirmation
Screening provenance in PubChem AID 1224905 / 1259350
Counter-screening against orthogonal assays; benchmark for new analogs
Antibacterial target validation (LtaS)
Inclusion in S. aureus LtaS inhibition screen (HMS979)
MIC determination and target engagement in Gram-positive bacterial models
Fluorinated heterocycle library assembly for phenotypic screening
6-fluoroquinoline core with 1,3-diaryl substitution; ¹⁹F NMR handle
Lipophilicity and shape diversity vs. simpler phenyl-substituted entries
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